![molecular formula C61H93N21O19S B593224 Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp CAS No. 824405-61-0](/img/structure/B593224.png)
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp
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Overview
Description
“Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp” is a fluorescence-quenched peptide substrate for human neutrophil elastase . It is used in research due to its ability to allow fluorescence measurement of Abz (ex = 320 nm; em = 420 nm) when enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair .
Molecular Structure Analysis
The formal name of this compound is N-(2-aminobenzoyl)-L-alanyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-arginyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide, trifluoroacetate salt . Its molecular formula is C61H93N21O19S . The compound has a complex structure with multiple peptide bonds linking the amino acids together, and additional functional groups attached to the peptide chain.
Chemical Reactions Analysis
The primary chemical reaction involving this compound is its use as a substrate for human neutrophil elastase . The enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair, allowing fluorescence measurement of Abz .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 1456.6 . It is a solid at room temperature and is soluble in water . The compound is stable for at least 4 years when stored at -20°C .
Scientific Research Applications
Substrate for Neutrophil Elastase
This compound is a fluorescence-quenched peptide substrate for human neutrophil elastase . Neutrophil elastase is an enzyme that plays a crucial role in the immune response, particularly in the defense against bacteria. The compound’s structure allows it to be specifically recognized and cleaved by this enzyme. The enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair allowing fluorescence measurement of Abz .
Fluorescence Measurement
The compound is used in fluorescence measurements . After enzymatic peptide hydrolysis, the disruption of the Abz:EDDnp donor-acceptor pair allows for the fluorescence measurement of Abz . This property makes it useful in various research applications where such measurements are required.
Protealysin Activity Assay
Although not directly mentioned in the search results, similar compounds have been used in the activity assays of protealysin , a metalloprotease of Serratia proteamaculans. Protealysin-like proteases (PLPs) are widely spread in bacteria but also occur in fungi and certain archaea. The interest in PLPs is primarily due to their probable involvement in the bacterial pathogenesis in animals and plants .
Safety And Hazards
properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENMYQHRKVAJCS-GMUSKWQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N21O19S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp |
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